![molecular formula C9H13BrN2OS B6349889 {[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 1326811-93-1](/img/structure/B6349889.png)
{[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of “{[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide” is C9H13BrN2OS, and its molecular weight is 277.18132 .Physical And Chemical Properties Analysis
The physical and chemical properties of “{[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide” are not fully detailed in the search results. The molecular formula and molecular weight are provided .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
Researchers have explored various synthetic pathways to create compounds with potential anticancer properties. For instance, a study describes the synthesis of ligands and their complexes with gold (III) and nickel (II) ions, indicating the potential for creating compounds with high cytotoxicity against cancer cell lines (Ghani & Alabdali, 2022). Another investigation details the use of ionic liquid halide nucleophilicity for cleaving ethers, showcasing a green protocol for regenerating phenols from ethers, which highlights the versatility of sulfur-containing compounds in organic transformations (Boovanahalli, Kim, & Chi, 2004).
Characterization and Activity
The chemical and physical properties of these synthesized compounds have been characterized using techniques such as 1H-NMR, UV-Vis, and IR spectroscopy. Studies have shown that certain synthesized compounds exhibit strong in vitro anticancer activities, suggesting their potential as therapeutic agents. For example, a study on sulfonyl esters derived from phenolic chalcone analogs revealed significant cytotoxic activities against various cancer cell lines, indicating the potential for developing new anticancer drugs (Muškinja et al., 2019).
Anticancer and Antibacterial Activities
Anticancer Applications
The exploration of these compounds' anticancer properties is a significant area of interest. Research has identified the cytotoxic effects of certain complexes against breast cancer cell lines, suggesting their utility in cancer treatment. For instance, gold(III) complexes have been shown to possess higher cytotoxicity compared to nickel(II) complexes against cancer cell lines (Ghani & Alabdali, 2022).
Antibacterial Applications
Beyond anticancer applications, some studies have focused on the antibacterial activities of these compounds. A study reported significant activity against various strains of microorganisms, indicating the potential for these compounds to serve as effective antibacterial agents (Osarumwense, 2022).
Mechanism of Action
Target of Action
The primary target of 3-Methoxybenzyl Carbamimidothioate Hydrobromide is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme that plays a crucial role in the endocannabinoid system by degrading endocannabinoids, which are compounds involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
3-Methoxybenzyl Carbamimidothioate Hydrobromide interacts with FAAH by inhibiting its activity in a time-dependent and dose-dependent manner . This inhibition is likely irreversible or slowly reversible, which means the compound forms a strong bond with the enzyme, preventing it from breaking down endocannabinoids .
Biochemical Pathways
The inhibition of FAAH leads to an increase in the concentration of endocannabinoids in the body. Endocannabinoids are part of a complex cell-signaling system known as the endocannabinoid system, which plays a key role in regulating a broad range of physiological processes, including pain sensation, mood, appetite, sleep, and immune response .
Pharmacokinetics
The pharmacokinetics of 3-Methoxybenzyl Carbamimidothioate Hydrobromide involve a slow absorption and elimination rate in rats . The plasma concentration-time curve of the compound shows double peaks, indicating two distinct phases of drug absorption . The highest distribution of the compound after absorption was found in the stomach, followed by the lung .
Result of Action
The inhibition of FAAH by 3-Methoxybenzyl Carbamimidothioate Hydrobromide results in increased levels of endocannabinoids. This can lead to various effects, such as analgesic, anti-inflammatory, or neuroprotective effects, by modulating the release of neurotransmitters .
properties
IUPAC Name |
(3-methoxyphenyl)methyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.BrH/c1-12-8-4-2-3-7(5-8)6-13-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCNYVQZTWHXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC(=N)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[(3-Methoxyphenyl)methyl]sulfanyl}methanimidamide hydrobromide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.